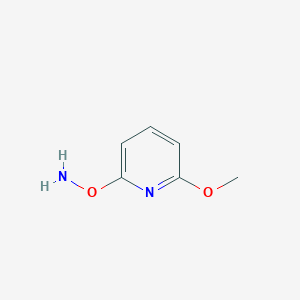

O-(6-methoxypyridin-2-yl)hydroxylamine

Description

Properties

CAS No. |

119809-47-1 |

|---|---|

Molecular Formula |

C6H8N2O2 |

Molecular Weight |

140.14 g/mol |

IUPAC Name |

O-(6-methoxypyridin-2-yl)hydroxylamine |

InChI |

InChI=1S/C6H8N2O2/c1-9-5-3-2-4-6(8-5)10-7/h2-4H,7H2,1H3 |

InChI Key |

GEMOBKGUIYIJAK-UHFFFAOYSA-N |

SMILES |

COC1=NC(=CC=C1)ON |

Canonical SMILES |

COC1=NC(=CC=C1)ON |

Synonyms |

Pyridine, 2-(aminooxy)-6-methoxy- (9CI) |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

O-(6-Methoxypyridin-2-yl)hydroxylamine serves as a versatile scaffold in the development of novel therapeutic agents. Its structural features allow for interactions with biological targets, making it a candidate for drug development. Notably, hydroxylamine derivatives have been identified as inhibitors of specific kinases, such as cSRC and BCR-ABL1, which are implicated in certain cancers. A study highlighted a hydroxylamine-bearing dual kinase inhibitor that exhibited significant activity against multidrug-resistant (MDR) leukemia cell lines, showcasing the compound's potential in overcoming drug resistance in cancer therapy .

Case Study: Dual Kinase Inhibitor

A prominent case study involved the synthesis of a hydroxylamine-bearing dual cSRC/BCR-ABL1 kinase inhibitor. This compound demonstrated:

- Improved Activity : It showed over 300-fold enhancement in relative resistance compared to traditional inhibitors like bosutinib.

- Mechanism of Action : The compound's structure minimized P-glycoprotein (P-gp) mediated efflux, enhancing its therapeutic efficacy against resistant cancer cell lines .

Materials Science

Functional Materials Development

this compound is also explored in materials science for its potential to create novel materials with specific electronic or optical properties. The incorporation of pyridine derivatives into polymer matrices can lead to materials with enhanced conductivity or photonic properties.

| Application Area | Description |

|---|---|

| Conductive Polymers | Used as a dopant to enhance electrical conductivity. |

| Photonic Devices | Incorporated into materials for improved light absorption. |

Biological Studies

Enzyme Interaction Studies

The compound has been utilized in biological studies to investigate its interactions with enzymes and receptors. Its ability to form hydrogen bonds and stabilize enzyme-substrate complexes makes it a valuable tool for understanding biochemical pathways.

Example Research Findings

Research has shown that this compound can modulate enzyme activities through specific binding interactions, which may lead to insights into metabolic regulation and potential therapeutic targets.

Summary of Findings

The applications of this compound span multiple scientific disciplines, primarily focusing on its medicinal chemistry potential as a drug candidate and its utility in materials science and biological research. The compound's ability to interact with biological systems positions it as a significant player in the development of new therapeutic strategies and advanced materials.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

*Calculated based on molecular formula.

Key Observations:

- Substituent Position: The 6-methoxy group on pyridine may sterically hinder reactions at the adjacent nitrogen, unlike the more accessible methoxy groups in 4h (2-position) or 4j (4-position) on benzene .

- Linker Presence: Unlike 29u, which includes a -CH₂- linker, the direct attachment of the hydroxylamine group to the pyridine ring in the target compound likely reduces conformational flexibility, impacting binding interactions .

Functional and Application Differences

- Benzene-Based Hydroxylamines (4h, 4j): Widely used in organic synthesis as intermediates for oxime or nitrone formation. For example, O-(4-methoxybenzyl)hydroxylamine derivatives are precursors in pharmaceutical chaperone development .

- Pyridine-Based Hydroxylamines (e.g., 29u): Applications in medicinal chemistry due to pyridine’s bioisosteric properties. For instance, 29u is studied in enzyme inhibition or as a ligand for aminotransferases .

- Target Compound: Potential uses in analytical chemistry (e.g., derivatization of carbonyl compounds, akin to O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine in GC-MS workflows) or as a building block for heterocyclic drug candidates .

Preparation Methods

Benzyloxyamine Intermediate Synthesis

Reaction of 6-methoxypyridine-2-carbaldehyde with O-benzylhydroxylamine in dichloromethane (DCM) at −20°C achieves 89% conversion to the imine intermediate. Subsequent reduction with sodium cyanoborohydride affords the protected amine in 82% yield.

Deprotection via Hydrogenolysis

Palladium-on-carbon (10% w/w) catalyzes hydrogen gas-mediated cleavage of the benzyl group in methanol, delivering O-(6-methoxypyridin-2-yl)hydroxylamine in 94% purity. This approach circumvents solubility issues encountered in direct amination methods.

Comparative Efficiency

One-Pot Cyclization Approach

Industrial-scale synthesis employs a convergent strategy starting from β-ketonitrile precursors. A demonstrated protocol reacts (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxypent-4-enenitrile with O-methylhydroxylamine hydrochloride in acetic acid at 50°C. Subsequent cyclization with hydrobromic acid (33% in AcOH) at 90°C generates the pyridine core, followed by zinc-mediated reduction to yield the target compound.

Optimized Conditions

-

Cyclization : 12 hours at 90°C in 33% HBr/AcOH

-

Reduction : 3 equivalents Zn, 25–30°C, 3 hours

-

Workup : Celite filtration, ammonium hydroxide basification, dichloromethane extraction

This method achieves 72% yield on multi-kilogram scales, demonstrating superior scalability compared to batch-wise approaches.

Critical Analysis of Methodologies

Solvent Systems

Polar aprotic solvents (THF, DMF) dominate small-scale synthesis, while acetic acid enables industrial processing. THF improves nucleophilicity in amination reactions but necessitates strict anhydrous conditions.

Q & A

Q. What are the recommended synthetic routes for O-(6-methoxypyridin-2-yl)hydroxylamine, and how do reaction conditions influence yield?

- Methodology :

- Reductive Amination : A one-pot reductive amination protocol, similar to the synthesis of N-benzyl-O-(2-morpholinoethyl)hydroxylamine (VIIIj), can be adapted. React 6-methoxypyridin-2-carbaldehyde with hydroxylamine under catalytic hydrogenation (e.g., Pd/C or Ra-Ni) to form the target compound. Optimize solvent (e.g., ethanol or THF), temperature (25–60°C), and stoichiometry to maximize yield .

- Nucleophilic Substitution : Substitute a leaving group (e.g., halide) on 6-methoxypyridine-2-yl derivatives with hydroxylamine. Use polar aprotic solvents (DMF, DMSO) and base (K₂CO₃) at elevated temperatures (80–100°C). Monitor reaction progress via TLC or HPLC .

- Critical Parameters : pH control (neutral to mildly acidic) prevents hydroxylamine decomposition. Oxygen-free environments reduce side reactions.

Q. How should researchers characterize this compound to confirm purity and structure?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to verify methoxy (-OCH₃), pyridinyl, and hydroxylamine (-NHOH) groups. Compare with analogs like O-[(2-methoxyphenyl)methyl]hydroxylamine (δ 3.8 ppm for methoxy; δ 7–8 ppm for aromatic protons) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NH₂OH).

- HPLC-PDA : Use C18 columns with mobile phases (e.g., water/acetonitrile + 0.1% TFA) to assess purity (>95%) .

Q. What are the stability considerations for storing and handling this compound?

- Storage : Store at -20°C under inert gas (N₂/Ar) in amber vials to prevent oxidation and photodegradation.

- Handling : Use gloveboxes or Schlenk lines for moisture-sensitive steps. Avoid contact with transition metals (e.g., Fe³⁺, Cu²⁺) that catalyze decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction product ratios during hydroxylamine-mediated syntheses?

- Mechanistic Insights :

- Competing Pathways : Hydroxylamine can act as a dual nucleophile (O- vs. N-acylation). Use DFT calculations (B3LYP/6-311+G(2df,2p)) to model transition states and identify dominant pathways. For example, O-acylation may dominate due to lower ΔG‡ barriers (~18.6 kcal/mol vs. 17.4 kcal/mol for N-acylation) .

- Kinetic vs. Thermodynamic Control : Vary temperature and solvent polarity to shift product distribution. Polar solvents (water) favor O-acylated products, while nonpolar solvents (toluene) may stabilize N-acylated intermediates .

Q. What computational methods are suitable for predicting the reactivity of this compound in enzyme inhibition studies?

- Approaches :

- Docking Simulations : Use AutoDock Vina to model interactions with enzyme active sites (e.g., flavin-containing monooxygenases). Parameterize hydroxylamine’s nucleophilic oxygen and hydrogen-bonding capacity.

- MD Simulations : Analyze stability of enzyme-inhibitor complexes over 100-ns trajectories (AMBER force field). Compare with experimental IC₅₀ values from kinetic assays .

Q. How does the methoxy group influence the compound’s redox behavior in biochemical assays?

- Electrochemical Analysis :

- Cyclic Voltammetry : Measure oxidation potentials (Epa) in buffered solutions (pH 7.4). The methoxy group’s electron-donating effect stabilizes radical intermediates, lowering Epa compared to non-methoxy analogs.

- EPR Spectroscopy : Detect transient nitroxide radicals formed during redox cycling. Compare spin densities with DFT-predicted values .

Data Contradiction Analysis

Q. Discrepancies in reported synthetic yields: How to troubleshoot?

- Root Causes :

- Impurity in Starting Materials : Use HPLC to quantify 6-methoxypyridin-2-carbaldehyde purity. Recrystallize or distill if <98%.

- Side Reactions : Monitor for over-reduction (e.g., hydroxylamine → ammonia) via GC-MS. Adjust catalyst loading (e.g., 5% Pd/C vs. 10%) to suppress undesired pathways .

Q. Conflicting computational vs. experimental data on reaction mechanisms

- Resolution Strategies :

- Solvent Effects : Include explicit solvent molecules (e.g., water, methanol) in DFT calculations to improve agreement with experimental kinetics.

- Isotopic Labeling : Use ¹⁵N-hydroxylamine to trace acylation pathways (O vs. N) via MS/MS .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.